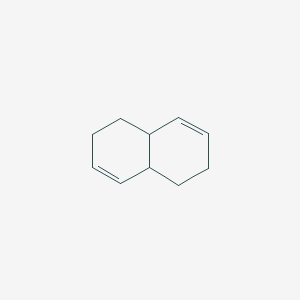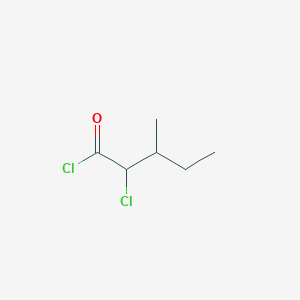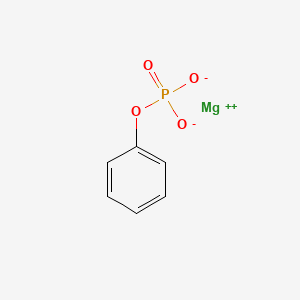![molecular formula C21H21I2PPtS2 B14517791 [Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum CAS No. 62379-42-4](/img/structure/B14517791.png)
[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum is a complex organometallic compound. This compound is notable for its unique structure, which includes both iodine and platinum atoms, making it a subject of interest in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum typically involves the reaction of triphenylphosphine with a platinum precursor in the presence of iodine and methylsulfanyl groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the platinum center.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of halogenated derivatives.
Aplicaciones Científicas De Investigación
[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: The compound’s interaction with biological molecules is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of advanced materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which [Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The platinum center can form coordination complexes with these targets, altering their function and leading to various biological effects. The pathways involved include the inhibition of DNA replication and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- [Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;gold
- [Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;silver
Uniqueness
Compared to similar compounds, [Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum is unique due to its platinum center, which provides distinct electronic properties and reactivity. This makes it particularly valuable in catalysis and medical research.
Propiedades
Número CAS |
62379-42-4 |
|---|---|
Fórmula molecular |
C21H21I2PPtS2 |
Peso molecular |
817.4 g/mol |
Nombre IUPAC |
[bis(methylsulfanyl)methylidene-λ3-iodanyl]-iodo-triphenyl-λ5-phosphane;platinum |
InChI |
InChI=1S/C21H21I2PS2.Pt/c1-25-21(26-2)23-24(22,18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,1-2H3; |
Clave InChI |
ZPIAJSPCHNBBRZ-UHFFFAOYSA-N |
SMILES canónico |
CSC(=IP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I)SC.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one](/img/structure/B14517725.png)

![2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol](/img/structure/B14517748.png)

![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)


![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)

![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)

